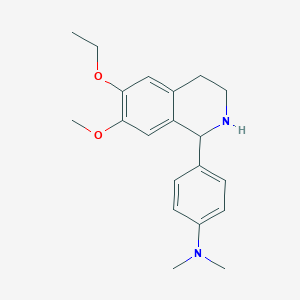
4-(6-ethoxy-7-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-N,N-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(6-ethoxy-7-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-N,N-dimethylaniline is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promise in various applications due to its unique properties.
Mechanism of Action
The mechanism of action of 4-(6-ethoxy-7-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-N,N-dimethylaniline involves its interaction with dopamine receptors in the brain. It has been shown to act as a partial agonist, which means that it can activate the receptors but not to the same extent as a full agonist.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. It has been shown to increase dopamine release in the brain, which can have implications for addiction and depression. It has also been shown to have an effect on other neurotransmitters such as serotonin and norepinephrine.
Advantages and Limitations for Lab Experiments
One of the advantages of using this compound in lab experiments is its unique properties and potential for use in various applications. However, one of the limitations is the lack of research on its long-term effects and potential toxicity.
Future Directions
There are several future directions for research on 4-(6-ethoxy-7-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-N,N-dimethylaniline. One direction is to further study its potential use in the treatment of addiction and depression. Another direction is to investigate its effects on other neurotransmitters and receptors in the brain. Additionally, more research is needed on its long-term effects and potential toxicity.
Synthesis Methods
The synthesis of 4-(6-ethoxy-7-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-N,N-dimethylaniline involves several steps. One of the methods involves the reaction of N,N-dimethylaniline with 6-ethoxy-7-methoxy-1,2,3,4-tetrahydroisoquinoline in the presence of a catalyst. The resulting product is then purified through various techniques such as column chromatography.
Scientific Research Applications
This compound has been studied for its potential use in various scientific research applications. One of the applications is in the field of neuroscience, where it has been shown to have an effect on dopamine receptors. It has also been studied for its potential use in the treatment of addiction and depression.
properties
IUPAC Name |
4-(6-ethoxy-7-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-N,N-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-5-24-19-12-15-10-11-21-20(17(15)13-18(19)23-4)14-6-8-16(9-7-14)22(2)3/h6-9,12-13,20-21H,5,10-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTEHIFHPOCHALW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(NCCC2=C1)C3=CC=C(C=C3)N(C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-ethoxy-7-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-N,N-dimethylaniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

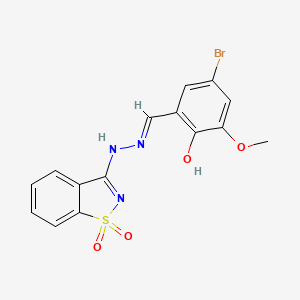
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-{methyl[(1-methyl-2-pyrrolidinyl)methyl]amino}nicotinamide](/img/structure/B6088498.png)
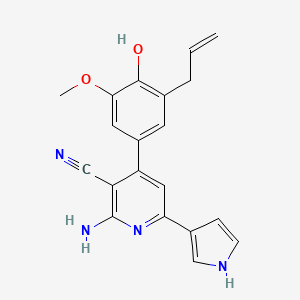
![1-[(2-methylphenyl)amino]-3-(10H-phenothiazin-10-yl)-2-propanol ethanedioate (salt)](/img/structure/B6088504.png)
![1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-[(4-methoxyphenoxy)methyl]piperidine](/img/structure/B6088511.png)
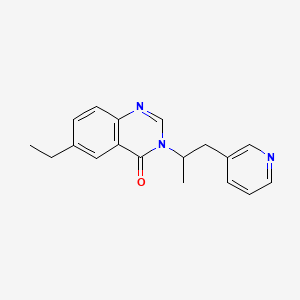
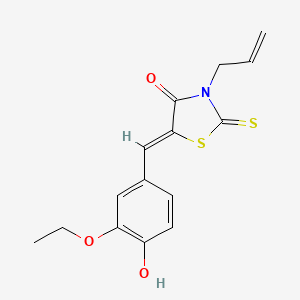
![1-(2-fluorophenyl)-2-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6088541.png)
![[1-(4-methylphenyl)-1H-1,2,3-triazole-4,5-diyl]dimethanol](/img/structure/B6088558.png)
![ethyl 5-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylene}-2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6088566.png)
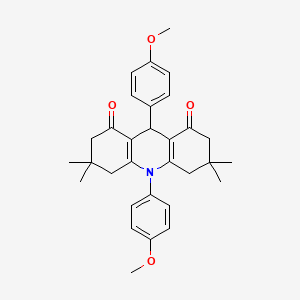
![methyl 3-{[methyl({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)amino]carbonyl}benzoate](/img/structure/B6088583.png)
![5-{1-[3-(3,4-dimethoxyphenyl)propanoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6088587.png)
![9-(4-methylphenyl)-8-({[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}thio)-1,9-dihydro-6H-purin-6-one](/img/structure/B6088592.png)